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Foundational

3-Bromo-5-nitro-4-pyridone structure and synthesis

3-Bromo-5-nitro-4-pyridone: Structural Dynamics, Synthesis, and Applications in Drug Discovery As a Senior Application Scientist, I frequently encounter the challenge of designing highly functionalized heterocyclic scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Bromo-5-nitro-4-pyridone: Structural Dynamics, Synthesis, and Applications in Drug Discovery

As a Senior Application Scientist, I frequently encounter the challenge of designing highly functionalized heterocyclic scaffolds that offer orthogonal reactivity without compromising structural stability. 3-Bromo-5-nitro-4-pyridone (also known by its tautomeric name, 3-bromo-5-nitropyridin-4-ol) is a premier example of such a scaffold. By strategically positioning an electronegative halogen and a strongly electron-withdrawing nitro group on a pyridone core, this molecule serves as a highly versatile building block for complex pharmaceuticals, including targeted protein degraders (PROTACs) and derisked kinase inhibitors[1][2].

This technical guide deconstructs the structural profiling, mechanistic synthesis, and downstream utility of 3-bromo-5-nitro-4-pyridone, providing a field-proven framework for researchers and drug development professionals.

The utility of 3-bromo-5-nitro-4-pyridone stems from its tautomeric flexibility and its highly polarized electronic distribution. In aqueous or polar environments, the compound predominantly exists in its pyridone form, whereas in non-polar environments or the solid state, the 4-hydroxypyridine tautomer may be favored.

The presence of the nitro group (-NO₂) at C5 and the bromine atom (-Br) at C3 dramatically reduces the electron density of the pyridine ring[3]. This electron withdrawal increases the acidity of the N-H / O-H proton and makes the ring highly susceptible to specific nucleophilic attacks, establishing a reliable foundation for downstream derivatization.

Table 1: Physicochemical and Structural Parameters

PropertyValue
Chemical Name 3-Bromo-5-nitro-4-pyridone (3-Bromo-5-nitropyridin-4-ol)
CAS Registry Number 31872-65-8
Molecular Formula C5H3BrN2O3
Molecular Weight 218.99 g/mol
Appearance Pale yellow to white solid
Density ~2.0 g/cm³

Mechanistic Synthesis: Regiocontrol via Electrophilic Aromatic Substitution

The synthesis of 3-bromo-5-nitro-4-pyridone is achieved through the regioselective bromination of 3-nitropyridin-4-ol. Understanding the causality behind this transformation is critical for scaling the reaction.

The hydroxyl/oxo group at C4 is a strong electron-donating group via resonance, which highly activates the ortho positions (C3 and C5) for Electrophilic Aromatic Substitution (EAS). Because the C3 position is already sterically and electronically blocked by the existing nitro group, the electrophilic bromine species (Br⁺) exclusively and predictably attacks the C5 position[4]. This inherent regiocontrol eliminates the need for complex directing groups or transition-metal catalysts.

SynthesisWorkflow SM 3-Nitropyridin-4-ol (Starting Material) Reagent Bromine (Br2) H2O, 15°C to 50°C SM->Reagent Electrophilic Aromatic Substitution Product 3-Bromo-5-nitro-4-pyridone (Target Compound) Reagent->Product Precipitation & Filtration

Workflow for the regioselective bromination of 3-nitropyridin-4-ol to 3-bromo-5-nitro-4-pyridone.

Scalable Experimental Protocol: A Self-Validating System

The following protocol details an aqueous bromination pathway. The choice of water as a solvent is a strategic, causality-driven decision: while the starting material has moderate aqueous solubility, the brominated product is highly insoluble. As the reaction proceeds, the precipitation of 3-bromo-5-nitro-4-pyridone drives the equilibrium forward (Le Chatelier’s principle) and prevents over-bromination. This creates a self-validating visual indicator of reaction progress and allows for isolation via simple filtration, bypassing tedious chromatographic purification[4].

Table 2: Stoichiometry and Yield Metrics for Aqueous Bromination

ComponentRoleEquivalentsAmount
3-Nitropyridin-4-ol Starting Material1.0 eq50 g (356.9 mmol)
Molecular Bromine (Br₂) Electrophile2.0 eq114.1 g (713.8 mmol)
Water (H₂O) Solvent-150 mL
3-Bromo-5-nitro-4-pyridone Target Product0.85 eq (Yield)67 g (84.9% yield)

Step-by-Step Methodology:

  • Dissolution & Suspension: Charge a reaction vessel with 3-nitropyridin-4-ol (50 g) and water (150 mL). Stir to create a uniform suspension.

  • Electrophilic Addition: Cool the mixture to 15 °C. Add molecular bromine (30 mL, 114.1 g) dropwise. Causality: Low initial temperatures control the exothermic nature of the EAS reaction and prevent oxidative side reactions.

  • Thermal Maturation: Gradually heat the reaction mixture to 50 °C and maintain stirring for 2 hours. Causality: Elevating the temperature ensures kinetic completion of the bromination, converting any unreacted intermediates into the final product.

  • Isolation: Cool the mixture to room temperature. Filter the resulting white/pale-grey precipitate under vacuum.

  • Purification: Wash the filter cake thoroughly with cold water (100 mL) to remove residual hydrobromic acid (HBr) and unreacted starting material, then concentrate in vacuo to yield the pure product[4].

Orthogonal Reactivity and Downstream Pharmacological Utility

The true value of 3-bromo-5-nitro-4-pyridone lies in the orthogonal reactivity of its functional groups. The nitro group can be chemoselectively reduced, while the bromine atom serves as a robust handle for cross-coupling.

  • Cereblon (CRBN) Binders & PROTACs: The nitro group is readily reduced to an amine using Iron/Ammonium Chloride (Fe/NH₄Cl) or catalytic hydrogenation (H₂/Pd). The resulting 3-bromo-5-amino-4-pyridone is a critical precursor for synthesizing bicyclic-substituted glutarimide cereblon binders, which are the target-recruiting anchors in modern PROTAC degraders[1][4].

  • Derisking Kinase Inhibitors (Azaindolines): Indoline cores in drug candidates often trigger idiosyncratic toxicity due to aniline bioactivation. Researchers utilize 3-bromo-5-nitro-4-pyridone to synthesize azaindolines (e.g., 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine derivatives). The insertion of the pyridine nitrogen reduces the electron density of the aromatic ring, effectively derisking the aniline structural alert while maintaining target affinity[2][5].

  • Marine Alkaloid Synthesis: The scaffold is heavily utilized in the total synthesis of Ageladine A, a marine bromopyrrole alkaloid with antiangiogenic properties, often via advanced aza-BODIPY intermediates[6][7].

Derivatization Core 3-Bromo-5-nitro-4-pyridone Red Nitro Reduction (Fe/NH4Cl or H2/Pd) Core->Red Chemoselective Reduction Sub Cross-Coupling / SNAr (Pd-Catalysis / Nucleophiles) Core->Sub Bromine Displacement Prod1 3-Bromo-5-amino-4-pyridone (CRBN Binder Precursor) Red->Prod1 Prod2 3-Substituted-5-nitro-4-pyridone (Azaindoline Scaffolds) Sub->Prod2

Downstream derivatization pathways for 3-bromo-5-nitro-4-pyridone in drug discovery.

References

  • [1] Google Patents. "WO2023239750A1 - Bicyclic-substituted glutarimide cereblon binders." URL:

  • [2] Aragen Life Sciences (Tetrahedron Letters). "Azaindolines: derisking the indoline structural alert." Tetrahedron Letters 53 (2012) 377–379. URL:[Link]

  • [6] MDPI. "Ageladine A, a Bromopyrrole Alkaloid from the Marine Sponge Agelas nakamurai." Marine Drugs 2023. URL:[Link]

  • [5] ResearchGate. "Azaindolines: Derisking the indoline structural alert." URL:[Link]

  • [7] ACS Publications. "Aza-BODIPY Route to Ageladine A." Organic Letters 2022. URL:[Link]

  • [4] Google Patents. "WO2023239750A1 - Bicyclic-substituted glutarimide cereblon binders" (Detailed Experimental Protocol). URL:

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-5-nitro-4-pyridone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword 3-Bromo-5-nitro-4-pyridone, a substituted pyridone derivative, is a key building block in modern medicinal and agrochemical research. Its unique el...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Bromo-5-nitro-4-pyridone, a substituted pyridone derivative, is a key building block in modern medicinal and agrochemical research. Its unique electronic and structural features, arising from the presence of a bromine atom and a nitro group on the pyridone scaffold, make it a versatile intermediate for the synthesis of a wide range of complex molecules. This guide provides a comprehensive overview of 3-Bromo-5-nitro-4-pyridone, including its chemical properties, a detailed synthesis protocol, spectroscopic data, reactivity, and applications in drug discovery.

Compound Profile

PropertyValueSource
CAS Number 31872-65-8[1]
Molecular Formula C₅H₃BrN₂O₃[1]
Molecular Weight 218.99 g/mol [1]
IUPAC Name 3-bromo-5-nitro-1H-pyridin-4-one
Synonyms 3-Bromo-5-nitro-4-pyridinol
Appearance White to light yellow or orange crystalline powder
Boiling Point Approximately 341.8 °C at 760 mmHg[1]
Density Approximately 2.0 g/cm³[1]

Synthesis of 3-Bromo-5-nitro-4-pyridone

The synthesis of 3-Bromo-5-nitro-4-pyridone is typically achieved through a two-step process involving the bromination and subsequent nitration of a 4-pyridone precursor. The following is a representative experimental protocol.

Experimental Protocol:

Step 1: Bromination of 5-(4-pyrimidyl)-2(1H)-pyridone

  • Dissolve 4.5 g of 5-(4-pyrimidyl)-2(1H)-pyridone in 60 ml of glacial acetic acid in a suitable reaction vessel.

  • Over a period of one minute, add 4.7 g of bromine to the solution.

  • Allow the reaction mixture to cool to room temperature and stir for 1 hour.[1]

  • Pour the mixture into 100 ml of anhydrous ether and continue stirring for 30 minutes to precipitate the product.[1]

  • Filter the resulting slurry and wash the solid with ether, then dry.

  • Suspend the solid in 100 ml of water and adjust the pH to approximately 6 with anhydrous potassium carbonate.[1]

  • Stir the mixture for 15 minutes, filter, wash the solid with water, and briefly dry to obtain 3-bromo-5-(4-pyrimidyl)-2(1H)-pyridone.[1]

Step 2: Nitration

Synthesis 4-Pyridone Precursor 4-Pyridone Precursor Bromination Bromination 4-Pyridone Precursor->Bromination Br₂ Brominated Intermediate Brominated Intermediate Bromination->Brominated Intermediate Step 1 Nitration Nitration Brominated Intermediate->Nitration HNO₃ 3-Bromo-5-nitro-4-pyridone 3-Bromo-5-nitro-4-pyridone Nitration->3-Bromo-5-nitro-4-pyridone Step 2

Caption: Synthetic pathway to 3-Bromo-5-nitro-4-pyridone.

Spectroscopic Characterization

The structural elucidation of 3-Bromo-5-nitro-4-pyridone is confirmed through various spectroscopic techniques. While specific spectral data for this exact compound is not available in the provided search results, the expected characteristics are outlined below based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and nitro groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the five carbon atoms in the pyridone ring. The carbons attached to the bromine and nitro groups, as well as the carbonyl carbon, will have characteristic chemical shifts.

A general protocol for acquiring NMR data for similar compounds involves dissolving 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆ and running the analysis on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromo-5-nitro-4-pyridone will be characterized by strong absorption bands corresponding to the functional groups present.

  • N-O Stretching: Strong and characteristic absorption bands for the nitro group (NO₂) are expected. The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[3]

  • C=O Stretching: A strong absorption band corresponding to the carbonyl group (C=O) of the pyridone ring is expected.

  • C-Br Stretching: A weaker absorption band for the carbon-bromine bond will be present in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks for the molecular ion (M and M+2) in an approximate 1:1 ratio, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4]

Reactivity and Chemical Properties

The reactivity of 3-Bromo-5-nitro-4-pyridone is largely dictated by the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing effects of the nitro and bromo substituents.[1]

Nucleophilic Substitution

The pyridine ring is susceptible to nucleophilic attack, and the bromine atom can be displaced by various nucleophiles under suitable reaction conditions. This makes it a valuable precursor for introducing a range of functional groups at the 3-position.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst.[5] This transformation is a crucial step in many synthetic pathways, as the resulting amino group can be further functionalized.

Reactivity cluster_0 Key Reactions A 3-Bromo-5-nitro-4-pyridone B Nucleophilic Substitution Product A->B Nucleophile C 3-Bromo-5-amino-4-pyridone A->C Reduction (e.g., H₂/Pd)

Caption: Key reactions of 3-Bromo-5-nitro-4-pyridone.

Applications in Drug Discovery and Agrochemicals

3-Bromo-5-nitro-4-pyridone is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] The pyridone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[7]

While specific drug candidates synthesized from 3-Bromo-5-nitro-4-pyridone were not identified in the search results, its structural motifs are present in a wide range of bioactive molecules. The bromo and nitro functionalities provide handles for further chemical modifications, allowing for the construction of diverse molecular libraries for screening and drug development. For instance, similar substituted pyridones are utilized in the synthesis of kinase inhibitors and other therapeutic agents.[7]

In the agrochemical industry, this compound serves as a precursor for the development of novel pesticides and herbicides.[6]

Safety and Handling

3-Bromo-5-nitro-4-pyridone should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is known to cause skin, eye, and respiratory irritation. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3-Bromo-5-nitro-4-pyridone is a key chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its well-defined synthesis, versatile reactivity, and the biological importance of the pyridone scaffold make it a valuable tool for researchers and scientists. Further exploration of its applications is likely to lead to the discovery of new and improved therapeutic agents and crop protection solutions.

References

  • PrepChem. Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. Available at: [Link]

  • Organic Syntheses. 3-Bromo-5,6-dihydro-2H-pyran-2-one. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information: Synthetic routes to compounds 5 and 10-19. Available at: [Link]

  • Mass Spectrometry and Infrared Spectroscopy. Chapter 13. Available at: [Link]

  • 1H NMR. C5H11BrO. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Dual Role of 5-Bromo-3-nitro-2-pyridinol: From Pharma to Agrochemicals. Available at: [Link]

  • Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine. Available at: [Link]

  • Yao, J., Blake, P. R., & Yang, J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • ResearchGate. An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF. Available at: [Link]

  • Molecules. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Available at: [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]

  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemspace. 3-bromo-5-nitro-N-(prop-2-yn-1-yl)pyridin-4-amine - C8H6BrN3O2 | CSCS00014030434. Available at: [Link]

  • ScienceDirect. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Available at: [Link]

  • Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

  • Medify. Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6) — AQA A Level Chemistry Study Notes. Available at: [Link]

  • Frontiers in Chemistry. Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. Available at: [Link]

  • AIST:Spectral Database for Organic Compounds,SDBS. Available at: [Link]

Sources

Foundational

3-Bromo-5-nitro-4-pyridone (3-BNP): A Strategic Scaffold for Derisking Structural Alerts and Advancing Kinase Inhibitor Design

Executive Summary In modern drug discovery, the strategic selection of heterocyclic building blocks dictates both the synthetic viability and the toxicological profile of a clinical candidate. 3-Bromo-5-nitro-4-pyridone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks dictates both the synthetic viability and the toxicological profile of a clinical candidate. 3-Bromo-5-nitro-4-pyridone (CAS 31872-65-8), also referenced as 3-bromo-5-nitropyridin-4-ol, is a highly functionalized, electron-deficient pyridine derivative (1)[1]. Featuring three orthogonal reactive sites—a tautomeric C4-hydroxyl/pyridone, a C3-bromine, and a C5-nitro group—3-BNP serves as a premier intermediate for the synthesis of complex pharmaceutical compounds, particularly in the development of novel kinase inhibitors and the toxicological derisking of established pharmacophores (2)[2].

This whitepaper details the mechanistic causality behind 3-BNP’s synthesis, its orthogonal reactivity profile, and its critical application in synthesizing azaindoline scaffolds to bypass idiosyncratic toxicity alerts.

Mechanistic Rationale: Derisking the Indoline Structural Alert

A primary application of 3-BNP is the synthesis of 4-substituted azaindolines. In medicinal chemistry, the traditional indoline core is a well-known structural alert. Indolines are highly susceptible to CYP450-mediated oxidative bioactivation, forming reactive electrophilic intermediates (such as iminium species) that covalently bind to hepatic proteins, leading to idiosyncratic adverse drug reactions (ADRs) and high clinical attrition rates (3)[3].

To mitigate this, medicinal chemists employ isosteric replacement , substituting the indoline core with an azaindoline (e.g., 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine). The introduction of the strongly electron-withdrawing pyridine nitrogen drastically reduces the electron density of the bicyclic system, blocking oxidative bioactivation while maintaining the necessary 3D spatial geometry for target binding (4)[4]. 3-BNP provides the exact pre-functionalized template required to construct these derisked azaindoline scaffolds efficiently.

LogicTree Indoline Indoline Core (Structural Alert) Bioactivation CYP450 Bioactivation (Reactive Intermediates) Indoline->Bioactivation Azaindoline Azaindoline Isostere (Derisked Core) Indoline->Azaindoline Isosteric Replacement Toxicity Idiosyncratic Toxicity (ADRs, Attrition) Bioactivation->Toxicity Stable Metabolic Stability (Blocked Oxidation) Azaindoline->Stable Safe Safe Drug Candidate (Improved Profile) Stable->Safe BNP 3-BNP Scaffold (Synthetic Enabler) BNP->Azaindoline Enables Synthesis

Fig 2: Logic tree demonstrating the toxicological derisking of indoline alerts using 3-BNP.

Chemical Synthesis & Orthogonal Reactivity

The true power of 3-BNP lies in its orthogonal reactivity, allowing sequential, site-selective functionalization without the need for excessive protecting group manipulations.

  • C4-Activation: The C4-hydroxyl group can be converted to a chloride (via PCl₃ or POCl₃). The resulting C4-Cl is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the synergistic electron-withdrawing effects of the adjacent C5-nitro group and the pyridine nitrogen.

  • C3-Cross Coupling: Once the C4 position is functionalized, the C3-bromine serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C5-Reduction & Cyclization: The C5-nitro group can be reduced to an amine (using Fe/NH₄Cl), which can subsequently undergo intramolecular cyclization with the C4-substituent to form the pyrrole ring of the azaindoline core (4)[4].

G A 4-Hydroxy-3-nitropyridine (Starting Material) B 3-Bromo-5-nitro-4-pyridone (3-BNP) A->B Br2, H2O EAS C 3-Bromo-4-chloro-5-nitropyridine (Intermediate) B->C PCl3, Et2NPh Chlorination D C4-Functionalized Pyridine C->D Nucleophilic Aromatic Sub (SNAr) E Azaindoline Scaffold (Derisked Core) D->E Fe/NH4Cl Reduction & Cyclization

Fig 1: Synthesis and functionalization workflow of 3-BNP towards azaindoline scaffolds.

Quantitative Data: Physical Properties & Reactivity Profile

Table 1: Physical and Structural Properties of 3-BNP

ParameterQuantitative DataReference
CAS Number 31872-65-8[1],[5]
Molecular Weight 218.993 g/mol [1]
Boiling Point ~341.8 °C (at 760 mmHg)[2]
Density ~2.0 g/cm³[2]
Purity Standard ≥ 95% - 97%[1]

Table 2: Orthogonal Functionalization Reaction Parameters

TransformationReagents & CatalystTemp / TimeYieldMechanistic Purpose
Bromination (C3) Br₂ (1.26 eq), H₂O50 °C / 2h~87%Installs cross-coupling handle.
Chlorination (C4) PCl₃ / POCl₃, PhNEt₂ (1 eq)Reflux / 2hHighConverts OH to SNAr leaving group (Cl).
Reduction (C5) Fe powder, NH₄Cl, EtOH/H₂OReflux / 5hHighConverts NO₂ to NH₂ for cyclization.

Experimental Protocols

Protocol A: Regioselective Bromination (Synthesis of 3-BNP)

Reference Standard: (5)[5]

Objective: Introduce a cross-coupling handle at the C3 position of 4-hydroxy-3-nitropyridine. Causality & Logic: Water is selected as the solvent because it stabilizes the highly polar transition state of the Electrophilic Aromatic Substitution (EAS). The C4-hydroxyl group strongly directs ortho (C3), while the C5 position is sterically and electronically blocked by the nitro group, ensuring 100% regioselectivity. The product's insolubility in water drives the reaction to completion via precipitation, bypassing the need for chromatographic purification.

Step-by-Step Methodology:

  • Suspend 4-hydroxy-3-nitropyridine (7.00 g, 50 mmol) in deionized water (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add bromine (3.23 mL, 63 mmol) dropwise at room temperature to control the exothermic nature of the initial complexation.

  • Stir the reaction mixture at room temperature for 1 hour to ensure complete dispersion.

  • Heat the mixture to 50 °C and maintain for 2 hours to drive the EAS to completion.

  • Cool the mixture to room temperature and continue stirring for an additional 1 hour to maximize precipitation.

  • Validation & QC: Collect the solid product by vacuum filtration. Wash thoroughly with cold water. Validate via LC-MS (target mass: 218.99 g/mol ) and ¹H-NMR (disappearance of the C3 proton). Dry under vacuum for 48 hours to afford 3-BNP (~87% yield).

Protocol B: Deoxychlorination to 3-Bromo-4-chloro-5-nitropyridine

Reference Standard: (6)[6]

Objective: Convert the tautomeric C4-hydroxyl/pyridone into a highly reactive leaving group (chloride) for downstream SNAr. Causality & Logic: Phosphorus trichloride (PCl₃) or phosphoryl chloride (POCl₃) acts as the chlorinating agent. N,N-diethylaniline is a critical additive; it acts as a non-nucleophilic acid scavenger to prevent the protonation of the pyridine nitrogen (which would deactivate the ring) and functions as a nucleophilic catalyst by forming a highly reactive Vilsmeier-type intermediate, facilitating the displacement of the oxygen.

Step-by-Step Methodology:

  • Cool 200 mL of phosphorus trichloride (PCl₃) to 0 °C in an ice bath under an inert argon atmosphere.

  • Slowly add 3-bromo-5-nitropyridin-4-ol (49.8 g, 0.227 mol) in portions to control off-gassing.

  • Add N,N-diethylaniline (34.65 mL, 0.227 mol) dropwise at 0 °C.

  • Equip the flask with a reflux condenser, remove the ice bath, and reflux the mixture under vigorous stirring for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess PCl₃.

  • Validation & QC: Carefully quench the resulting residue by pouring it into ice water. Extract the aqueous mixture with diethyl ether (300 mL). Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate. Monitor via LC-MS; the conversion of the highly polar pyridinol to the lipophilic chloropyridine results in a significant shift in retention time and reveals the characteristic chlorine/bromine isotope pattern in the mass spectrum.

References

  • Title: 31872-65-8 | CAS DataBase Source: PPCSwitch URL: [Link][5]

  • Title: Azaindolines: derisking the indoline structural alert Source: Aragen Life Sciences URL: [Link][4]

  • Title: Azaindolines: Derisking the indoline structural alert Source: ResearchGate URL: [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 3-Bromo-5-nitro-4-pyridone

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 3-Bromo-5-nitro-4-pyridone, a key heterocyclic intermediate in pharmaceutical an...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 3-Bromo-5-nitro-4-pyridone, a key heterocyclic intermediate in pharmaceutical and agrochemical research.[1] The protocol herein details a robust and reproducible method starting from 4-hydroxypyridine, proceeding through a regioselective bromination followed by nitration. This application note emphasizes the underlying chemical principles, safety considerations, and analytical validation necessary for the successful synthesis and characterization of the target compound.

Introduction: The Significance of Substituted Pyridones

Pyridone scaffolds are privileged structures in medicinal chemistry and materials science due to their diverse biological activities and utility as versatile synthetic intermediates.[2] Specifically, 3-Bromo-5-nitro-4-pyridone (CAS No: 31872-65-8) serves as a valuable building block for constructing more complex molecular architectures.[1] The presence of both a bromine atom and a nitro group on the pyridone ring offers multiple reaction sites for further functionalization. The electron-withdrawing nature of these substituents activates the ring for nucleophilic aromatic substitution, while the nitro group can be reduced to an amine, opening avenues for amide bond formation and other coupling reactions.[1]

Compound Properties:

  • Molecular Formula: C₅H₃BrN₂O₃[1][3]

  • Molecular Weight: 218.99 g/mol [1]

  • Appearance: White to pale reddish-yellow crystalline powder

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-Bromo-5-nitro-4-pyridone is most effectively achieved through a two-step sequence starting from 4-hydroxypyridine (also known as 4-pyridone, as the keto-form is favored in both solid and liquid states).[4] The strategy involves:

  • Electrophilic Bromination: Introduction of a bromine atom at the C3 position of the 4-pyridone ring.

  • Electrophilic Nitration: Subsequent installation of a nitro group at the C5 position.

This sequence leverages the directing effects of the hydroxyl/keto group and the bromine substituent to achieve the desired regioselectivity.

Synthesis_Workflow 4-Hydroxypyridine 4-Hydroxypyridine 3-Bromo-4-pyridone 3-Bromo-4-pyridone 4-Hydroxypyridine->3-Bromo-4-pyridone Step 1: Bromination (Br₂, Acetic Acid) 3-Bromo-5-nitro-4-pyridone 3-Bromo-5-nitro-4-pyridone 3-Bromo-4-pyridone->3-Bromo-5-nitro-4-pyridone Step 2: Nitration (HNO₃, H₂SO₄) Safety_Precautions cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_emergency Emergency Procedures Safety Goggles Safety Goggles Face Shield Face Shield Lab Coat Lab Coat Chemical-Resistant Gloves Chemical-Resistant Gloves Work in Fume Hood Work in Fume Hood Handle Strong Acids with Care Handle Strong Acids with Care Use Spill Kits for Neutralization Use Spill Kits for Neutralization Eyewash Station Access Eyewash Station Access Safety Shower Access Safety Shower Access Immediate Medical Attention for Exposures Immediate Medical Attention for Exposures Overall Safety Overall Safety Personal Protective Equipment Personal Protective Equipment Overall Safety->Personal Protective Equipment Chemical Handling Chemical Handling Overall Safety->Chemical Handling Emergency Procedures Emergency Procedures Overall Safety->Emergency Procedures

Caption: Key safety precautions for the synthesis protocol.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield in Step 1 Incomplete bromination.Increase reaction time or slightly increase the molar equivalent of bromine. Ensure the 4-hydroxypyridine is fully dissolved before adding bromine.
Formation of Dibrominated Product Excess bromine or prolonged reaction time.Carefully control the stoichiometry of bromine. Monitor the reaction by TLC to avoid over-bromination.
Low Yield in Step 2 Incomplete nitration.Ensure the reaction temperature is maintained at 70 °C for the specified time. Use fuming nitric acid as specified.
Dark-colored Product Formation of side products or degradation.Ensure the nitration temperature does not exceed 10 °C during the addition of nitric acid. Purify the final product by recrystallization, possibly with the addition of activated charcoal.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-Bromo-5-nitro-4-pyridone. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their synthetic endeavors. The characterization data will ensure the identity and purity of the final compound, making it suitable for subsequent applications in drug discovery and development.

References

  • Organic & Biomolecular Chemistry. (n.d.). Efficient synthesis of 4-pyridone-3-carboxylic acids via the reaction of enaminated diketonates with primary amines. RSC Publishing. Retrieved from [Link]

  • PMC. (n.d.). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Retrieved from [Link]

  • Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Retrieved from [Link]

  • Purdue University. (n.d.). Acid Handling. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, March 20). Handling and Storage of Nitric Acid: What You Should Know. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-4-hydroxy-5-nitropyridine (C5H3BrN2O3). Retrieved from [Link]

Sources

Application

Application Note: Strategic Derivatization of 3-Bromo-5-nitro-4-pyridone for Advanced SAR Profiling in Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus Areas: Kinase Inhibition, Antimicrobial Target (FabI/FabK) Development, and Library Synthesis Executive Summary & Chemical R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus Areas: Kinase Inhibition, Antimicrobial Target (FabI/FabK) Development, and Library Synthesis

Executive Summary & Chemical Rationale

The 4-pyridone core is a privileged pharmacophore in medicinal chemistry, frequently utilized as a conformationally constrained scaffold that presents multiple vectors for hydrogen bonding and hydrophobic interactions. Specifically, 3-Bromo-5-nitro-4-pyridone (CAS: 31872-65-8) serves as a highly versatile, multi-functional building block for structure-activity relationship (SAR) studies.

The strategic value of this molecule lies in its orthogonal reactivity profile:

  • N-1 / O-4 Tautomerism: Allows for regioselective alkylation to tune lipophilicity and cellular permeability.

  • C-3 Bromine: Highly activated by the adjacent electron-withdrawing nitro group, making it an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to explore the hydrophobic binding pockets of target proteins.

  • C-5 Nitro Group: Serves as a masked amine. Upon chemoselective reduction, it provides a nucleophilic handle for amidation, urea formation, or sulfonylation, directing substituents toward solvent-exposed regions or secondary binding pockets.

This application note details the causality-driven synthetic protocols for derivatizing 3-bromo-5-nitro-4-pyridone and synthesizes the SAR insights derived from its application in developing Met kinase inhibitors and bacterial enoyl-acyl carrier protein reductase (FabI/FabK) inhibitors [1] [2].

Divergent Synthetic Workflow

To systematically probe the chemical space around the 4-pyridone core, a divergent synthetic workflow is employed. The sequence of reactions is critical: N-alkylation is typically performed first to lock the tautomeric state and prevent the free pyridone from poisoning palladium catalysts in subsequent cross-coupling steps.

G A 3-Bromo-5-nitro-4-pyridone (Starting Material) B Step 1: Regioselective N-Alkylation A->B Soft Base (K2CO3), R-X, Polar Aprotic Solvent C Step 2: C-3 Palladium-Catalyzed Cross-Coupling B->C Pd(dppf)Cl2, Ar-B(OH)2, Na2CO3, Heat D Step 3: C-5 Nitro Reduction (Chemoselective) C->D Fe/NH4Cl or SnCl2 E Step 4: Amidation / Sulfonylation (Library Generation) D->E R'-COCl or R'-NCO

Divergent synthetic workflow for the derivatization of 3-Bromo-5-nitro-4-pyridone.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, where the choice of reagents inherently prevents common side reactions (such as over-reduction or undesired O-alkylation).

Protocol 1: Regioselective N-1 Alkylation

Objective: Lock the pyridone core in the N-alkylated state to enhance lipophilicity and prevent catalyst poisoning in downstream steps. Causality & Design: 4-Pyridones exist in equilibrium with 4-hydroxypyridines. To favor N-alkylation over O-alkylation, a "soft" base like Potassium Carbonate ( K2​CO3​ ) is utilized in a polar aprotic solvent (DMF). The electron-withdrawing nitro group at C-5 increases the acidity of the N-H proton, allowing this mild base to quantitatively deprotonate the substrate without triggering ring-opening side reactions.

Step-by-Step Methodology:

  • Dissolve 3-bromo-5-nitro-4-pyridone (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add anhydrous K2​CO3​ (2.0 eq) and stir at room temperature for 15 minutes to allow for complete deprotonation.

  • Dropwise add the desired alkyl halide (e.g., cyclohexylmethyl bromide) (1.2 eq).

  • Heat the reaction mixture to 60 °C for 4–6 hours. Monitor via LC-MS.

  • Validation Check: Quench with ice water. The N-alkylated product typically precipitates. Filter and wash with cold water. NMR should confirm the absence of the O-alkylated isomer (characterized by a distinct shift in the pyridine ring protons).

Protocol 2: C-3 Suzuki-Miyaura Cross-Coupling

Objective: Introduce aryl or heteroaryl groups at the C-3 position to probe hydrophobic binding pockets (e.g., the αC-helix pocket in kinases). Causality & Design: The C-3 bromide is highly activated toward oxidative addition by the adjacent nitro group. However, the resulting electron deficiency makes the intermediate susceptible to protodeboronation. Using Pd(dppf)Cl2​ provides a bidentate ligand framework that stabilizes the palladium intermediate, while a biphasic 1,4-dioxane/water system ensures the solubility of both the organic substrate and the inorganic base ( Na2​CO3​ ).

Step-by-Step Methodology:

  • In a microwave-safe vial, combine the N-alkylated intermediate (1.0 eq), arylboronic acid (1.5 eq), and Na2​CO3​ (3.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane and H2​O (4:1 v/v).

  • Add Pd(dppf)Cl2​ (0.05 eq). Seal the vial and purge with nitrogen for 5 minutes.

  • Subject to microwave irradiation at 100 °C for 30 minutes (or conventional heating at 90 °C for 12 hours).

  • Validation Check: Dilute with EtOAc and filter through a pad of Celite to remove palladium black. The crude mixture is purified via silica gel chromatography. The presence of the nitro group ensures the product is highly UV-active for easy fraction collection.

Protocol 3: Chemoselective C-5 Nitro Reduction

Objective: Convert the C-5 nitro group to a primary amine for subsequent library generation. Causality & Design: Standard catalytic hydrogenation ( H2​ , Pd/C) is strictly avoided if the C-3 position still contains a halogen, as it will cause rapid hydrodehalogenation. Even post-coupling, the Béchamp reduction utilizing Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) is preferred. It is a mild, self-buffering system that selectively reduces the nitro group to the amine without affecting the newly formed C-3 biaryl linkage or the pyridone carbonyl.

Step-by-Step Methodology:

  • Suspend the C-3 substituted nitro-pyridone (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v).

  • Add Iron powder (5.0 eq) and NH4​Cl (5.0 eq).

  • Heat the mixture to reflux (80 °C) for 2–4 hours with vigorous stirring.

  • Validation Check: Cool to room temperature and filter the iron residues through Celite while the mixture is still warm (to prevent the product from crystallizing in the filter cake). Concentrate the filtrate to yield the corresponding 5-amino-4-pyridone, ready for immediate amidation.

Biological Applications & SAR Insights

The functionalized 4-pyridone library generated from 3-bromo-5-nitro-4-pyridone has proven exceptionally valuable in two distinct therapeutic areas: Antimicrobial Development and Oncology (Kinase Inhibition) .

Antimicrobial Targeting: FabI and FabK Inhibitors

Bacterial enoyl-acyl carrier protein reductases (FabI in E. coli / S. aureus, and FabK in S. pneumoniae) are critical enzymes in type II fatty acid biosynthesis. The 4-pyridone core acts as a structural mimic of the enolate intermediate of the natural substrate [1].

  • SAR Insight: Derivatization at the N-1 position with bulky hydrophobic groups (e.g., cyclohexylmethyl) dramatically increases isolated FabI enzyme inhibition but often results in poor whole-cell antibacterial activity due to membrane permeability issues. Conversely, introducing a phenylimidazole moiety at the C-3 position creates potent dual FabI/FabK inhibitors that maintain cellular penetration [1] [3].

Oncology: Met Kinase Inhibitors

In the design of Met kinase inhibitors, the 4-pyridone serves as a conformationally constrained scaffold. X-ray crystallographic data reveals that the carbonyl oxygen of the 4-pyridone acts as a critical hydrogen bond acceptor in the hinge region of the kinase [2].

  • SAR Insight: The N-1 vector is directed toward the flexible αC-helix, meaning that variations in the N-alkyl group dictate the inhibitor's residence time and selectivity profile. The C-5 position, derived from the original nitro group, points toward the solvent-exposed region, making it an ideal location for solubilizing groups (e.g., morpholine-amides) to improve pharmacokinetic properties [2].

SAR Core 4-Pyridone Core (Hinge Binder / Enolate Mimic) N1 N-1 Substituent (Targets αC-Helix / Modulates Permeability) Core->N1 Regioselective Alkylation C3 C-3 Aryl/Heteroaryl (Pi-Pi Stacking / Hydrophobic Pocket) Core->C3 Cross-Coupling (Suzuki) C5 C-5 Amide/Urea (Solvent Exposed / Enhances Solubility) Core->C5 Reduction & Amidation Target Biological Target (Met Kinase / FabI Reductase) N1->Target C3->Target C5->Target

Pharmacophore model illustrating the SAR vectors of the 4-pyridone scaffold.

Quantitative SAR Data Summary

The following table synthesizes representative quantitative data demonstrating how specific derivatizations of the 3-bromo-5-nitro-4-pyridone scaffold impact biological activity across different targets.

Compound Vector ModificationsTarget AssayActivity ( IC50​ / MIC)Rationale & Causality
N-1: Methyl C-3: Phenylimidazole C-5: HE. coli FabI IC50​ = 1.2 µMShort alkyl chain limits hydrophobic interactions in the FabI active site, resulting in moderate potency [1].
N-1: Cyclohexylmethyl C-3: Phenylimidazole C-5: HE. coli FabI IC50​ = 0.08 µMBulky hydrophobic group perfectly fills the lipid-binding pocket of FabI, maximizing binding affinity [1].
N-1: Cyclohexylmethyl C-3: Phenylimidazole C-5: HS. aureus (Whole Cell)MIC > 64 µg/mLDespite high enzyme potency, extreme lipophilicity prevents penetration of the Gram-positive cell wall [1].
N-1: Benzyl C-3: Pyrrolopyridine C-5: AmideMet Kinase IC50​ = 4.5 nMThe C-3 pyrrolopyridine engages the kinase hinge region, while the N-1 benzyl stabilizes the αC-helix conformation [2].
N-1: Benzyl C-3: Pyrrolopyridine C-5: Morpholine-AmideMet Kinase IC50​ = 5.2 nMC-5 substitution maintains target potency while drastically improving aqueous solubility via the solvent-exposed morpholine [2].

References

  • Phenylimidazole Derivatives of 4-Pyridone as Dual Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductases FabI and FabK Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs Pharmaceuticals (MDPI). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-Bromo-5-nitro-4-pyridone

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying crude 3-Bromo-5-nitro-4-pyridone. This document provides in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying crude 3-Bromo-5-nitro-4-pyridone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during the purification of this important heterocyclic compound.

Introduction

3-Bromo-5-nitro-4-pyridone is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its synthesis, typically involving the bromination and nitration of a 4-pyridone precursor, often results in a crude product containing various impurities.[1] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product. This guide offers practical solutions to common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of crude 3-Bromo-5-nitro-4-pyridone.

Q1: What are the most likely impurities in my crude 3-Bromo-5-nitro-4-pyridone?

A1: The impurity profile of your crude product will largely depend on the specific synthetic route employed. However, common impurities to anticipate include:

  • Unreacted Starting Materials: Residual 4-pyridone or mono-nitrated/brominated intermediates.

  • Isomeric Byproducts: Bromination of the pyridone ring can sometimes lead to the formation of other bromo-isomers.

  • Di-brominated or Di-nitrated Species: Over-reaction during the bromination or nitration steps can lead to the formation of these impurities.

  • Residual Acids and Reagents: Traces of nitric acid, sulfuric acid, or bromine from the synthesis.

Q2: My crude product is a dark, oily residue. How should I proceed with purification?

A2: An oily or deeply colored crude product often indicates the presence of significant impurities. A multi-step purification approach is recommended:

  • Aqueous Wash: Begin by dissolving the crude material in a suitable organic solvent (e.g., ethyl acetate) and washing it with a saturated sodium bicarbonate solution to neutralize and remove residual acids. Follow with a brine wash to remove excess water.

  • Recrystallization (Initial Cleanup): Attempt an initial purification by recrystallization. This can often remove a significant portion of impurities and provide a more manageable solid for further purification.

  • Column Chromatography (Final Polishing): For high-purity requirements, column chromatography is often necessary to separate the target compound from closely related impurities.

Q3: I'm having difficulty finding a suitable single solvent for recrystallization. What should I do?

A3: It is common for a single solvent to not be ideal for recrystallization. In such cases, a two-solvent system is often effective. A good starting point for polar, heterocyclic compounds is a polar solvent in which the compound is soluble, and a non-polar solvent in which it is less soluble.

A recommended approach for compounds similar to 3-Bromo-5-nitro-4-pyridone is an aqueous ethanol system. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes turbid. Re-heat to get a clear solution and then allow it to cool slowly. A second recrystallization from a less polar solvent system, such as hexane/ethyl acetate , can further enhance purity.

Q4: How do I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.

  • Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F254) are a good choice.

  • Mobile Phase: A mixture of hexane and ethyl acetate is a versatile mobile phase for compounds of intermediate polarity. Start with a ratio of 7:3 (hexane:ethyl acetate) and adjust the polarity based on the separation. A good separation will have the spot for your desired product with an Rf value of approximately 0.3-0.4.

  • Visualization: 3-Bromo-5-nitro-4-pyridone, being a conjugated and nitro-containing compound, should be visible under UV light (254 nm).[2] For more sensitive detection or for impurities that are not UV-active, specific chemical stains can be used. A common method for visualizing nitro compounds involves reduction with stannous chloride followed by diazotization and coupling with a reagent like β-naphthol to produce a colored spot.[3]

Detailed Purification Protocols

Protocol 1: Recrystallization from Aqueous Ethanol

This protocol is a good first step for the initial cleanup of crude 3-Bromo-5-nitro-4-pyridone.

  • Dissolution: Place the crude 3-Bromo-5-nitro-4-pyridone in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid.

  • Addition of Anti-Solvent: While the solution is hot, add hot water dropwise with continuous swirling until the solution just begins to turn cloudy.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

For achieving high purity, flash column chromatography is recommended.

Table 1: Recommended Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for compounds of moderate polarity.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute the target compound and then more polar impurities.
Sample Loading Dry LoadingDissolve the crude material in a minimal amount of a polar solvent (e.g., acetone or methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent. This prevents poor separation due to the use of a strong solvent for loading.
Elution Gradient ElutionA gradual increase in the polarity of the mobile phase provides better separation of closely eluting compounds.
Fraction Collection Monitor by TLCCollect fractions and analyze them by TLC to identify those containing the pure product.

Workflow for Purification of 3-Bromo-5-nitro-4-pyridone

Caption: General workflow for the purification of crude 3-Bromo-5-nitro-4-pyridone.

Troubleshooting Guide for Column Chromatography

Logical Flow for Troubleshooting Column Chromatography Issues

Caption: A decision-making diagram for troubleshooting common column chromatography problems.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Jia, Z., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis & Troubleshooting of 3-Bromo-5-nitro-4-pyridone

From the Desk of the Senior Application Scientist Welcome to the technical support hub for the synthesis of 3-Bromo-5-nitro-4-pyridone (also known as 3-bromo-5-nitropyridin-4-ol)[1]. As a critical heterocyclic building b...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for the synthesis of 3-Bromo-5-nitro-4-pyridone (also known as 3-bromo-5-nitropyridin-4-ol)[1]. As a critical heterocyclic building block in pharmaceutical development, its synthesis relies on the precise electrophilic bromination of 4-hydroxy-3-nitropyridine[2].

Because this reaction is typically run as a heterogeneous suspension in aqueous media, the physical dynamics of the reaction are just as important as the chemical stoichiometry. Poor mass transfer, uncontrolled temperatures, and oxidative side reactions frequently lead to a complex impurity profile. This guide is designed to help you diagnose, troubleshoot, and eliminate common side products using field-proven causality and self-validating protocols.

Diagnostic Q&A: Troubleshooting Common Side Products

Q1: My isolated yield is low, and LC-MS analysis shows a massive peak for unreacted 4-hydroxy-3-nitropyridine. Why is the reaction stalling? Causality & Solution: This is a classic mass-transfer issue. The reaction is typically performed as an aqueous suspension[2]. As the bromination proceeds, the highly insoluble 3-bromo-5-nitro-4-pyridone precipitates and can physically coat the unreacted starting material, shielding it from the bromine in the aqueous phase. Intervention: Do not simply add more bromine. Instead, increase your mechanical stirring rate (>400 rpm) to break up aggregates. Ensure you strictly follow the two-stage temperature profile: stir at room temperature for 1 hour to allow initial surface reaction, then heat to 50 °C for 2 hours to drive the reaction to completion[2]. The heating step slightly increases solubility and ensures complete penetration of the halogen.

Q2: I am detecting a heavier impurity with an m/z of ~298.9. What is this side product, and how do I suppress it? Causality & Solution: An m/z of ~298.9 corresponds to a dibrominated side product (e.g., 2,5-dibromo-3-nitropyridin-4-ol). The 2-position of the pyridine ring is sterically hindered and electronically deactivated by the adjacent nitrogen. However, if you use a large excess of bromine or allow the reaction block to exceed 60 °C, the forcing conditions will overcome this activation barrier, leading to over-bromination. Intervention: Strictly control your stoichiometry to exactly 1.26 equivalents of Br₂[2]. Furthermore, because the boiling point of elemental bromine is 58.8 °C, heating the reaction above 50 °C not only risks over-bromination but also causes Br₂ to reflux violently, altering the effective concentration in the liquid phase.

Q3: The final product isolated on the filter frit is dark brown/black instead of the expected yellow or beige powder. Is the product ruined? Causality & Solution: Dark discoloration is caused by one of two factors: trapped elemental bromine/polybromide complexes, or oxidative degradation of the pyridine ring[1]. Bromine is a strong oxidant; prolonged heating (>4 hours) will cleave the ring, generating dark, tarry aliphatic fragments. Intervention: If the discoloration is due to trapped bromine, it can be salvaged. Incorporate a 10% aqueous sodium thiosulfate (Na₂S₂O₃) wash during your filtration step. This will instantly reduce trapped Br₂ to water-soluble bromide ions, restoring the beige color of the product. If the product remains black, oxidative tarring has occurred, and the batch must be discarded.

Analytical Data Presentation

To assist your analytical team in identifying the reaction components, refer to the standardized impurity profile below.

Table 1: Analytical Profile of 3-Bromo-5-nitro-4-pyridone and Common Impurities

Compound / RoleMolecular WeightExpected LC-MS [M+H]⁺Visual AppearancePrimary Cause of Formation
3-Bromo-5-nitro-4-pyridone (Target)218.99 g/mol 219.9 / 221.9 m/zYellow to beige solidOptimal protocol adherence
4-Hydroxy-3-nitropyridine (SM)140.10 g/mol 141.1 m/zYellow solidPoor stirring / Low temp
Dibromo-nitropyridinol (Impurity)297.89 g/mol 298.9 / 300.9 m/zDark yellow/brown solidExcess Br₂ / Temp > 60 °C
Pyridine Ring Fragments (Impurity)< 100 g/mol VariableDark tarry residueProlonged heating / Oxidation

Self-Validating Experimental Protocol

This methodology incorporates built-in validation checks to ensure the reaction trajectory is correct before proceeding to the next step. It is adapted from validated industrial synthetic routes[2][3].

Step 1: Suspension Preparation

  • In a 250 mL round-bottom flask equipped with a robust magnetic stir bar and a reflux condenser, suspend 4-hydroxy-3-nitropyridine (7.00 g, 50 mmol) in deionized water (50 mL)[2].

  • Validation Check: The mixture should be a bright yellow, opaque suspension.

Step 2: Bromine Addition

  • Using an addition funnel, slowly add bromine (3.23 mL, 63 mmol, 1.26 eq) dropwise over 15 minutes at room temperature (20–25 °C)[2].

  • Validation Check: The suspension will immediately turn dark orange/red. Ensure the stirring rate is high enough (>400 rpm) to prevent the solid from clumping at the bottom of the flask.

Step 3: Kinetic Control (Phase 1)

  • Stir the reaction mixture at room temperature for exactly 1 hour[2].

  • Causality: This prevents a violent exothermic runaway and stops the Br₂ from vaporizing before it can react with the suspended solid.

Step 4: Thermodynamic Drive (Phase 2)

  • Heat the reaction mixture to 50 °C and maintain this temperature for 2 hours[2].

  • Validation Check: As the brominated product forms, the dark red color of elemental bromine will fade, and the suspension will transition to a lighter yellow/beige color.

Step 5: Quenching and Isolation

  • Cool the mixture to room temperature and continue stirring for 1 hour to maximize product precipitation[2].

  • Collect the solid product via vacuum filtration on a sintered glass funnel.

  • Self-Correcting Wash: Wash the filter cake with 10% aqueous sodium thiosulfate (10 mL) to quench any residual bromine, followed by copious amounts of deionized water (3 x 30 mL) until the filtrate is pH neutral[3].

Step 6: Drying

  • Dry the collected solid under high vacuum at 40 °C for 48 hours to afford 3-bromo-5-nitropyridin-4-ol (Expected yield: ~85-87%)[2].

Mechanistic & Troubleshooting Workflow

TroubleshootingWorkflow SM Starting Material 4-Hydroxy-3-nitropyridine Reaction Bromination Br2 (1.26 eq), H2O, 50°C SM->Reaction Target Target Product 3-Bromo-5-nitro-4-pyridone (Yellow/Beige Solid) Reaction->Target Optimal Protocol Imp1 Impurity: Unreacted SM Issue: Poor Stirring / Low Temp Reaction->Imp1 Suboptimal Kinetics Imp2 Impurity: Dibrominated Species Issue: Excess Br2 / Temp >60°C Reaction->Imp2 Forcing Conditions Imp3 Impurity: Oxidative Tars Issue: Prolonged Heating Reaction->Imp3 Oxidative Cleavage

Fig 1. Reaction pathway and causality of common impurities in 3-Bromo-5-nitro-4-pyridone synthesis.

References

  • EvitaChem. "Buy 3-Bromo-5-nitro-4-pyridone (EVT-12057704)".
  • CAS DataBase. "31872-65-8 | 3-Bromo-5-nitropyridin-4-ol".
  • Google Patents. "US 2015/0175608 A1".

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Substitutions on 3-Bromo-5-nitro-4-pyridone

Welcome to the technical support guide for optimizing nucleophilic aromatic substitution (SNAr) reactions on 3-Bromo-5-nitro-4-pyridone. This resource is designed for researchers, medicinal chemists, and process developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing nucleophilic aromatic substitution (SNAr) reactions on 3-Bromo-5-nitro-4-pyridone. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile heterocyclic building block. The inherent reactivity of this substrate, driven by its electron-deficient nature, makes it a valuable intermediate, but also one that presents unique challenges.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and systematically optimize your reaction conditions for maximal yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during experimentation.

Q1: My nucleophilic substitution (SNAr) reaction is failing or giving very low yields. What are the primary factors to investigate?

A1: A low-yielding or failed SNAr reaction on this substrate can typically be traced back to one of four key areas: nucleophile reactivity, solvent effects, base selection, or temperature. The 3-bromo-5-nitro-4-pyridone ring is highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitro group and the pyridone carbonyl.[2][3] Therefore, the issue is less likely to be the substrate's inherent reactivity and more likely the specific conditions chosen.

Here is a systematic workflow to diagnose the problem:

Troubleshooting_Workflow start Low / No Yield Observed nuc_check Is the Nucleophile Strong Enough? start->nuc_check base_check Is an Appropriate Base Being Used? nuc_check->base_check Yes nuc_sol Action: Use a stronger nucleophile (e.g., alkoxide vs. alcohol) or ensure complete deprotonation. nuc_check->nuc_sol No solvent_check Is the Solvent Optimal? base_check->solvent_check Yes base_sol Action: Switch to a stronger, non-nucleophilic base (e.g., NaH, K2CO3). Ensure stoichiometry is correct. base_check->base_sol No temp_check Is the Reaction Temperature Sufficient? solvent_check->temp_check Yes solvent_sol Action: Switch to a polar aprotic solvent (DMSO, DMF, NMP). Ensure anhydrous conditions. solvent_check->solvent_sol No temp_sol Action: Gradually increase temperature. Monitor for decomposition by TLC. temp_check->temp_sol No

Caption: A troubleshooting workflow for low-yielding SNAr reactions.

Detailed Breakdown:

  • Evaluate the Nucleophile: The nucleophile must be potent enough to attack the electron-deficient ring. Neutral nucleophiles like alcohols or thiols are often too weak. Their corresponding anions (alkoxides, thiolates) are orders of magnitude more reactive. If using a neutral nucleophile, a suitable base is required to deprotonate it in situ.[4][5]

  • Re-evaluate the Base: If your nucleophile requires deprotonation, the base is critical. It must be strong enough to fully deprotonate the nucleophile but should not be nucleophilic itself to avoid competing with your primary nucleophile. For alcohols, sodium hydride (NaH) is a common choice. For less acidic nucleophiles like amines or phenols, carbonates like K₂CO₃ or Cs₂CO₃ are often effective.[4][6]

  • Assess the Solvent: The choice of solvent is paramount. Polar aprotic solvents like DMSO, DMF, and NMP are highly recommended.[4] These solvents excel at solvating the counter-ion (e.g., K⁺, Na⁺) of the nucleophile, leaving a more "naked" and thus more reactive anionic nucleophile.[4] Protic solvents (e.g., methanol, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity.[7]

  • Optimize Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier for the formation of the Meisenheimer intermediate.[5] If the reaction is sluggish at room temperature, gradually increasing the heat (e.g., to 80-120 °C) is a standard approach. Always monitor for potential decomposition of starting material or product via TLC.

Q2: I'm observing multiple side products on my TLC. What are the likely culprits and how can I suppress them?

A2: The formation of side products often points to issues with regioselectivity, reaction with the solvent, or, in some cases, unexpected rearrangements.

  • N- vs. O-Alkylation/Arylation: A primary concern with 4-pyridones is their nature as ambident nucleophiles after deprotonation. This means subsequent reactions with electrophiles (if you are modifying the product further) can occur at either the ring nitrogen or the exocyclic oxygen.[8] For substitution reactions where the pyridone itself acts as the nucleophile, this is not an issue. However, if your nucleophile is, for example, a hydroxylamine, you could see substitution followed by competitive cyclization pathways.

  • Nitro-Group Migration: While less common for 4-pyridones compared to other nitropyridine isomers, nitro-group migration has been reported in reactions of halo-nitropyridines with amines in polar aprotic solvents.[9][10] This could lead to an isomeric product that is difficult to separate. If you suspect this, careful characterization (2D NMR) is required. Minimizing this may involve using a less polar solvent system if feasible, though this will likely slow down the desired SNAr reaction.

  • Hydrolysis of Bromo Group: Under basic conditions with adventitious water, the bromo group can be displaced by hydroxide to form 3-hydroxy-5-nitro-4-pyridone. Ensure your reaction is conducted under anhydrous conditions, especially when using strong bases like NaH.

Q3: My reaction is very slow, requiring over 24 hours and high temperatures. How can I accelerate the reaction rate?

A3: A sluggish reaction rate, even at elevated temperatures, indicates a significant activation energy barrier. Besides the points in Q1, consider these factors:

  • Leaving Group Aptitude: In SNAr reactions, the typical leaving group reactivity is F > Cl > Br > I.[4][5] This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. While you are starting with a bromo-substrate, if a fluoro-analogue (3-Fluoro-5-nitro-4-pyridone) is available, it would almost certainly react faster.

  • Base and Counter-ion Effect: The choice of base can influence the rate beyond just deprotonation. For example, using cesium carbonate (Cs₂CO₃) instead of potassium carbonate (K₂CO₃) can sometimes accelerate reactions. The larger, "softer" cesium ion is more poorly solvated, leading to a more dissociated and reactive nucleophilic anion (the "cesium effect").

  • Phase-Transfer Catalysis (PTC): If you have a biphasic system or poor solubility of your nucleophilic salt, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can dramatically increase the reaction rate by shuttling the nucleophile into the organic phase.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for nucleophilic substitution on 3-Bromo-5-nitro-4-pyridone?

A1: The reaction proceeds through a well-established two-step Addition-Elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).

Caption: The Addition-Elimination (SNAr) mechanism on 3-Bromo-5-nitro-4-pyridone.

Step 1: Nucleophilic Addition (Rate-Determining Step) A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine atom (C-3). This is the slow, rate-determining step because it temporarily breaks the aromaticity of the ring.[11] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]

Step 2: Stabilization and Elimination (Fast) The negative charge of the Meisenheimer complex is highly delocalized and stabilized by resonance, particularly onto the electronegative oxygen atoms of the nitro group and the pyridone carbonyl. This stabilization is crucial for the reaction to proceed. The aromaticity is then restored in a fast step through the expulsion of the bromide leaving group.

Q2: How do the nitro and bromo groups specifically influence the reactivity?

A2: The substituents are critical to the substrate's reactivity profile:

  • 5-Nitro Group: This is a powerful electron-withdrawing group (EWG) that acts as the primary "activating" group. It activates the ring towards nucleophilic attack in two ways:

    • Inductive Effect: It withdraws electron density from the ring through the sigma bonds, making the ring carbons more electrophilic.

    • Resonance Effect: More importantly, it stabilizes the negative charge of the Meisenheimer intermediate by delocalizing it onto its oxygen atoms.[2][3] This stabilization lowers the activation energy of the first step, facilitating the reaction.

  • 3-Bromo Group: This serves as the leaving group. Its ability to depart and form a stable bromide ion (Br⁻) in the second step of the mechanism is essential for the reaction to be completed. While not the most reactive halide in SNAr, it provides a good balance of reactivity and stability.[4][5]

Q3: What are the best practices for selecting a solvent for this reaction?

A3: As mentioned, polar aprotic solvents are strongly preferred. The table below summarizes the properties of common choices.

SolventBoiling Point (°C)Dielectric Constant (ε)Key Features & Considerations
Dimethylformamide (DMF) 15337Excellent solvating power. Can decompose at high temps to form dimethylamine, which can act as a nucleophile.
Dimethyl sulfoxide (DMSO) 18947Highly polar, excellent for dissolving salts. Can be difficult to remove. Hygroscopic.
N-Methyl-2-pyrrolidone (NMP) 20232High boiling point, good for high-temp reactions. Thermally stable.
Acetonitrile (MeCN) 8238Lower boiling point, easier to remove. Less effective at solvating some salts compared to DMF/DMSO.

Best Practice: Start with DMF or DMSO at a moderate temperature (e.g., 80 °C) and monitor the reaction. Ensure the solvent is anhydrous, as water can hydrolyze the starting material or quench the nucleophile.

Q4: How do I choose the right base for my specific nucleophile?

A4: The base must be strong enough to deprotonate the nucleophile but should not interfere with the reaction.

BasepKₐH (approx.)Common NucleophilesNotes
Sodium Hydride (NaH) ~35Alcohols, ThiolsStrong, non-nucleophilic base. Reacts with protic solvents. Use in THF, DMF.
Potassium Carbonate (K₂CO₃) 10.3Phenols, Amines, ThiolsCommon, inexpensive, and effective for moderately acidic nucleophiles.
Cesium Carbonate (Cs₂CO₃) 10.3Phenols, Amines, ThiolsMore soluble and can accelerate reactions (Cesium effect).
Triethylamine (TEA) 10.8Used as an acid scavengerGenerally not strong enough to deprotonate alcohols but can be used to neutralize acids formed during the reaction.

Best Practice: Match the pKₐ of your nucleophile to the pKₐH of the base. The base's conjugate acid should be significantly weaker (higher pKₐH) than your nucleophile to ensure complete deprotonation.

Section 3: General Experimental Protocols

These are starting-point protocols. Optimization of temperature, reaction time, and stoichiometry is recommended for each new substrate.

Protocol 1: General Procedure for Substitution with an Amine Nucleophile
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitro-4-pyridone (1.0 equiv).

  • Add the amine nucleophile (1.1-1.5 equiv) and potassium carbonate (2.0-3.0 equiv).

  • Add anhydrous DMF or DMSO to achieve a concentration of approximately 0.1-0.5 M.

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with water and then brine to remove residual solvent and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Substitution with an Alcohol Nucleophile
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF or DMF.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the alcohol nucleophile (1.1 equiv) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 3-bromo-5-nitro-4-pyridone (1.0 equiv) in a minimal amount of anhydrous DMF or THF to the alkoxide solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Perform an aqueous workup and extraction as described in Protocol 1.

  • Purify the crude product as required.

References

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.
  • 3-Bromo-5-nitro-4-pyridone Product Inform
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.
  • Jia, Z., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Regiochemistry of reactions of the pyridone anion.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
  • SNAr Reactions Of Pyridine Definitions Flashcards. Pearson+.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • Nucleophilic substitution reactions in pyridine. Organic Chemistry.
  • Recent Progress in Nitro-Promoted Direct Functionaliz
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.
  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3-Bromo-5-nitro-4-pyridone for the Modern Research Laboratory

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of functionalized heterocyclic compounds is paramount. Among these, 3-Bromo-5-nitro-4-pyridone stands out as a valuable intermediate,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of functionalized heterocyclic compounds is paramount. Among these, 3-Bromo-5-nitro-4-pyridone stands out as a valuable intermediate, its structure primed for diverse chemical transformations. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key molecule, offering detailed experimental protocols and data-driven insights to inform your selection of the most efficient and practical approach for your laboratory's needs.

Introduction: The Significance of 3-Bromo-5-nitro-4-pyridone

3-Bromo-5-nitro-4-pyridone is a versatile heterocyclic building block. The presence of both a bromine atom and a nitro group on the 4-pyridone scaffold imparts a unique reactivity profile. The electron-withdrawing nature of these substituents activates the pyridine ring for nucleophilic substitution, while the individual functionalities offer handles for a variety of coupling and reduction reactions. This makes it a sought-after precursor in the synthesis of more complex molecules with potential biological activity.[1]

Synthetic Strategies: A Tale of Two Pathways

The synthesis of 3-Bromo-5-nitro-4-pyridone is predominantly approached via a two-step sequence starting from 4-pyridone. The key decision for the synthetic chemist lies in the order of the bromination and nitration steps. This guide will dissect the two primary routes:

  • Route 1: Bromination followed by Nitration

  • Route 2: Nitration followed by Bromination

We will explore the mechanistic rationale behind each approach and provide detailed experimental procedures to allow for a comprehensive comparison of their respective merits and drawbacks.

Route 1: The Classic Approach - Bromination First

This is the most commonly employed and logical route, leveraging the directing effects of the substituents. The hydroxyl group of the 4-pyridone tautomer is an activating, ortho-, para-director, facilitating electrophilic substitution at the 3- and 5-positions.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Synthetic workflow for Route 1.
Mechanistic Considerations

The initial bromination of 4-pyridone proceeds via electrophilic aromatic substitution. The enol tautomer, 4-hydroxypyridine, is the reactive species, and its hydroxyl group strongly activates the ring towards electrophiles. The bromine is directed to the ortho-positions (3 and 5). Monobromination is typically achieved by controlling the stoichiometry of the brominating agent.

Subsequent nitration of 3-bromo-4-pyridone introduces the nitro group. The bromine atom is a deactivating but ortho-, para-directing group, while the hydroxyl group remains a strong activating ortho-, para-director. The combined directing effects favor the introduction of the nitro group at the 5-position, which is ortho to the hydroxyl group and meta to the bromine.

Experimental Protocol: Route 1

Step 1: Synthesis of 3-Bromo-4-pyridone

  • Materials: 4-Pyridone, Bromine, Glacial Acetic Acid, Anhydrous Ether, Anhydrous Potassium Carbonate.

  • Procedure:

    • Dissolve 4.5 g of 4-pyridone in 60 ml of glacial acetic acid in a round-bottom flask.

    • Over a period of one minute, add 4.7 g of bromine to the solution.

    • Allow the mixture to cool and then stir at room temperature for 1 hour.

    • Pour the reaction mixture into 100 ml of anhydrous ether and stir for 30 minutes.

    • Filter the resulting slurry and wash the solid with ether, then dry.

    • Suspend the solid in 100 ml of water and adjust the pH to approximately 6 with anhydrous potassium carbonate.

    • Stir the mixture for 15 minutes, filter, wash the solid with water, and briefly dry to yield 3-bromo-4-pyridone.[2]

Step 2: Synthesis of 3-Bromo-5-nitro-4-pyridone

  • Materials: 3-Bromo-4-pyridone, Concentrated Sulfuric Acid, Fuming Nitric Acid.

  • Procedure:

    • To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 3-bromo-4-pyridone while maintaining the temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium carbonate solution) until the product precipitates.

    • Collect the precipitate by filtration, wash with cold water, and dry to obtain 3-Bromo-5-nitro-4-pyridone.

Performance Analysis of Route 1
ParameterObservation
Yield Moderate to good yields are typically reported for both steps.
Purity The crude product may require purification by recrystallization to remove any di-brominated or other byproducts.
Scalability This route is generally scalable, with established procedures for larger-scale synthesis.
Safety Requires handling of bromine, a corrosive and toxic substance, and a strong nitrating mixture, which is highly corrosive and a strong oxidizing agent. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Advantages The directing group effects are well-understood and favor the desired regiochemistry. The starting material, 4-pyridone, is readily available.
Disadvantages The handling of hazardous reagents requires stringent safety protocols. Over-bromination can be a side reaction if conditions are not carefully controlled.

Route 2: An Alternative Pathway - Nitration First

An alternative synthetic strategy involves the initial nitration of 4-pyridone, followed by bromination of the resulting 3-nitro-4-pyridone.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Figure 2: Synthetic workflow for Route 2.
Mechanistic Considerations

The nitration of 4-pyridone, similar to bromination, is directed by the activating hydroxyl group to the 3- and 5-positions. Subsequent bromination of 3-nitro-4-pyridone is then directed by both the hydroxyl and the nitro groups. The hydroxyl group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. The powerful activating effect of the hydroxyl group will dominate, directing the incoming bromine to the 5-position, which is ortho to the hydroxyl and meta to the nitro group.

Experimental Protocol: Route 2

Step 1: Synthesis of 3-Nitro-4-pyridone

  • Materials: 4-Pyridone, Concentrated Sulfuric Acid, Concentrated Nitric Acid.

  • Procedure:

    • Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid to a solution of 4-pyridone in concentrated sulfuric acid at a low temperature (e.g., 5-20°C).

    • Stir the reaction mixture at room temperature and then heat to a moderate temperature (e.g., 50°C) for several hours.

    • After cooling, pour the reaction mixture into crushed ice and neutralize with a base (e.g., concentrated ammonia solution) to precipitate the product.

    • Filter and purify the product, for example, by column chromatography.

Step 2: Synthesis of 3-Bromo-5-nitro-4-pyridone

  • Materials: 3-Nitro-4-pyridone, Bromine or N-Bromosuccinimide (NBS), Solvent (e.g., acetic acid or dioxane).

  • Procedure:

    • Dissolve 3-nitro-4-pyridone in a suitable solvent.

    • Add the brominating agent (e.g., bromine or NBS) to the solution.

    • Heat the reaction mixture and stir for several hours.

    • After completion, cool the mixture and isolate the product by filtration or extraction.

    • Purify the crude product as necessary.

Performance Analysis of Route 2
ParameterObservation
Yield The initial nitration of 4-pyridone can be challenging to control, potentially leading to lower yields of the desired mono-nitro product.
Purity The formation of dinitrated byproducts is a significant concern in the first step. The subsequent bromination is generally regioselective.
Scalability The initial nitration step may present scalability challenges due to the exothermic nature and potential for side reactions.
Safety Similar to Route 1, this pathway involves the use of hazardous nitrating and brominating agents, necessitating strict safety precautions.
Advantages May offer an alternative if the starting material, 3-nitro-4-pyridone, is readily available.
Disadvantages The initial nitration of the activated 4-pyridone ring is often difficult to control, leading to mixtures of products and lower yields of the desired 3-nitro-4-pyridone. This makes Route 1 generally the more reliable and higher-yielding approach.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Bromination then NitrationRoute 2: Nitration then Bromination
Starting Material 4-Pyridone4-Pyridone
Key Intermediates 3-Bromo-4-pyridone3-Nitro-4-pyridone
Regiocontrol Generally good due to favorable directing group effects.Can be problematic in the initial nitration step, with a risk of dinitration.
Overall Yield Typically higher and more reliable.Often lower due to difficulties in the first step.
Ease of Purification Purification of the intermediate and final product is generally straightforward.Purification of 3-nitro-4-pyridone from dinitrated byproducts can be challenging.
Recommended for General laboratory synthesis and scale-up due to its reliability and higher yields.Situations where 3-nitro-4-pyridone is a readily available starting material.

Conclusion and Recommendation

Based on the analysis of both synthetic strategies, Route 1 (Bromination followed by Nitration) emerges as the superior and more practical approach for the synthesis of 3-Bromo-5-nitro-4-pyridone in a research setting. The well-defined regioselectivity of the initial bromination step, driven by the powerful activating and directing effect of the pyridone's hydroxyl group, leads to a cleaner reaction and a more reliable overall yield. While both routes involve the handling of hazardous materials, the challenges associated with controlling the initial nitration of the highly activated 4-pyridone ring in Route 2 make it a less desirable option.

For researchers and drug development professionals, the reliability and efficiency of a synthetic route are critical. Route 1 provides a more robust and predictable pathway to obtaining the valuable 3-Bromo-5-nitro-4-pyridone intermediate, facilitating its application in the synthesis of novel compounds with potential therapeutic or agrochemical applications.

References

  • PrepChem. Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. [Link]

  • PrepChem. Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. [Link]

Sources

Comparative

3-Bromo-5-nitro-4-pyridone vs. Halogenated Alternatives: A Comparative Synthesis Guide

Executive Summary In the design of complex pharmaceuticals—particularly kinase inhibitors and Cereblon (CRBN) binders for targeted protein degradation—the selection of a versatile, orthogonally reactive core scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of complex pharmaceuticals—particularly kinase inhibitors and Cereblon (CRBN) binders for targeted protein degradation—the selection of a versatile, orthogonally reactive core scaffold is paramount. 3-Bromo-5-nitro-4-pyridone (also known as 3-bromo-5-nitropyridin-4-ol) has emerged as a superior bifunctional building block compared to its chloro- and iodo- analogs[1]. This guide provides a rigorous mechanistic comparison of halogenated nitropyridones, supported by kinetic principles and self-validating experimental protocols, to help synthetic chemists optimize cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

Mechanistic Causality: The Orthogonal Reactivity of 3-Bromo-5-nitro-4-pyridone

The utility of a halogenated nitropyridone hinges on the delicate balance between stability and reactivity. The choice of halogen at the C3 position dictates the kinetics of the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions[2].

  • The Iodo-Pyridone Dilemma (High Reactivity, Low Stability): The carbon-iodine (C–I) bond possesses the lowest bond dissociation energy (BDE). While this facilitates extremely fast oxidative addition under mild conditions, 3-iodo-5-nitro-4-pyridones are notoriously labile. They are prone to light-induced degradation and proto-dehalogenation side reactions, complicating long-term storage and large-scale synthesis[2].

  • The Chloro-Pyridone Bottleneck (High Stability, Low Reactivity): The carbon-chlorine (C–Cl) bond is significantly stronger.3 and forcing temperatures (>100 °C) to undergo oxidative addition[3]. Such harsh conditions are often incompatible with the sensitive nitro group at C5, leading to undesired thermal decomposition.

  • The Bromo-Pyridone "Goldilocks" Zone: The C–Br bond offers an optimal kinetic profile. It is sufficiently stable for bulk storage yet reactive enough to undergo oxidative addition with standard, cost-effective catalysts (e.g., Pd(dppf)Cl2) at moderate temperatures[3].

The Nitro Group Effect: The strongly electron-withdrawing –NO2 group at C5 plays a dual role. First, it lowers the LUMO of the pyridine ring, making the adjacent C4 position highly electrophilic once activated (e.g., converted to a chloride). Second, it serves as a synthetic handle that can be cleanly reduced to an amine for subsequent cyclization (e.g., forming benzimidazoles)[4].

Quantitative Comparison: Halogenated Analogs

The following table summarizes the physicochemical and kinetic properties that govern the synthetic utility of the three primary halogenated analogs.

Halogen AnalogApprox. C–X BDE (kcal/mol)Relative Pd-Coupling RateSNAr Activation (at C4)Shelf Stability
3-Iodo ~65Very FastHighLow (Light sensitive)
3-Bromo ~81Fast (Optimal) High High
3-Chloro ~96Slow (Requires forcing)ModerateVery High

Visualizing the Reactivity Logic

Reactivity A 3-Halo-5-nitro-4-pyridone (Core Scaffold) B1 3-Iodo Analog (High Reactivity, Low Stability) A->B1 B2 3-Bromo Analog (Optimal Balance) A->B2 B3 3-Chloro Analog (High Stability, Low Reactivity) A->B3 C Pd-Catalyzed Cross-Coupling B1->C Fast Oxidative Addition (Labile C-I) B2->C Moderate Oxidative Addition (Standard C-Br) B3->C Slow Oxidative Addition (Strong C-Cl)

Caption: Reactivity hierarchy of halogenated nitropyridones in palladium-catalyzed cross-coupling.

Self-Validating Experimental Workflows

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationales and visual/analytical checkpoints.

Protocol 1: Electrophilic Bromination to 3-Bromo-5-nitro-4-pyridone

Causality: The hydroxyl group of 3-nitropyridin-4-ol strongly activates the ortho and para positions. With the para position (C4) occupied and C5 blocked by the meta-directing nitro group, 4[4].

  • Setup: Dissolve 3-nitropyridin-4-ol (1.0 eq) in 50% aqueous acetic acid. Rationale: Acetic acid provides a polar, protic medium that stabilizes the bromonium ion intermediate while maintaining substrate solubility.

  • Reagent Addition: Add bromine (Br2, 5.0 eq) dropwise at room temperature.

  • Reaction: Stir the mixture for 20 hours at room temperature.

  • Self-Validation Checkpoint: The reaction progress is visually confirmed by the gradual consumption of the dark red bromine color and the formation of a dense, pale-yellow precipitate.

  • Isolation: Filter the precipitate and wash thoroughly with cold water to remove residual acetic acid. Dry under vacuum. (Expected yield: >85%).

Protocol 2: C4 Activation to 3-Bromo-4-chloro-5-nitropyridine

Causality: To utilize the scaffold for sequential functionalization, the C4 position must be activated.5 transforms C4 into a prime target for SNAr[5].

  • Setup: Cool phosphorus trichloride (PCl3, excess solvent volume) to 0 °C. Slowly add 3-bromo-5-nitro-4-pyridone (1.0 eq).

  • Catalysis: Add N,N-diethylaniline (1.0 eq) dropwise. Rationale: The amine acts as an acid scavenger and a nucleophilic catalyst, accelerating the formation of the intermediate dichlorophosphate leaving group.

  • Reaction: Reflux the mixture under stirring for 2 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc). The highly polar pyridone starting material (baseline) will disappear completely, replaced by a fast-moving, non-polar spot corresponding to the 4-chloro product.

  • Workup: Concentrate under reduced pressure. Carefully quench the residue in ice water, extract with diethyl ether, dry over anhydrous MgSO4, and concentrate.

Visualizing the Synthetic Workflow

Workflow Step1 Step 1: Electrophilic Bromination (3-Nitropyridin-4-ol + Br2) Step2 Step 2: C4 Activation (POCl3 / PCl3 conversion to 4-Chloro) Step1->Step2 Step3 Step 3: Sequential Functionalization (SNAr at C4, Suzuki at C3) Step2->Step3 Step4 Step 4: Nitro Reduction & Cyclization (Formation of Fused Heterocycle) Step3->Step4

Caption: Step-by-step synthetic workflow utilizing 3-bromo-5-nitro-4-pyridone as a bifunctional scaffold.

References

  • Google Patents.WO2023239750A1 - Bicyclic-substituted glutarimide cereblon binders.
  • Googleapis / US Patent Office. US 2015/0175608 A1 - Patent Application Publication (Synthesis of 3-bromo-5-nitropyridin-4-ol). Available at: [Link]

Sources

Validation

Comparative Biological Activity Guide: 3-Bromo-5-nitro-4-pyridone Analogs in Drug Discovery

As a Senior Application Scientist evaluating privileged scaffolds for drug discovery, I frequently utilize 3-Bromo-5-nitro-4-pyridone (CAS: 31872-65-8)[1]. Also known as 3-bromo-4-hydroxy-5-nitropyridine, this heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating privileged scaffolds for drug discovery, I frequently utilize 3-Bromo-5-nitro-4-pyridone (CAS: 31872-65-8)[1]. Also known as 3-bromo-4-hydroxy-5-nitropyridine, this heterocyclic compound serves as a highly versatile pharmaceutical intermediate[2]. Its molecular architecture (C₅H₃BrN₂O₃, MW: 218.99 g/mol ) presents a classic "push-pull" electronic system[1]. The presence of both an electrophilic nitro group at the C5 position and a chemically versatile bromine handle at the C3 position allows for divergent synthetic pathways, leading to distinct classes of biologically active analogs[3].

This guide objectively compares the biological performance of two primary analog classes derived from this scaffold: Class A (C3-Aryl Substituted Kinase Inhibitors) and Class B (C5-Amino Reduced Antimicrobial Agents) , providing the structural causality and self-validating experimental protocols necessary for robust preclinical evaluation.

Structural Causality and Pharmacological Divergence

The biological activity of 3-Bromo-5-nitro-4-pyridone analogs is strictly dictated by the regioselective modification of its functional groups[1].

  • Class A (Kinase Inhibitors): The C3 bromine atom can be replaced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce bulky aryl or heteroaryl groups[1]. Causality: These bulky aromatic substituents are specifically designed to occupy the hydrophobic pocket of ATP-binding sites in target kinases (e.g., CDKs or PI3K). The C5 nitro group is often retained because its strong electron-withdrawing nature stabilizes the pyridone core while participating in critical hydrogen bonding with the kinase hinge region[3].

  • Class B (Antimicrobial Agents): Alternatively, the C5 nitro group can undergo catalytic reduction (using H₂ and Pd/C) to form an amino group[3]. Causality: This reduction fundamentally alters the molecule's electronic landscape. Converting the electron-withdrawing nitro group to an electron-donating amine increases the basicity and aqueous solubility of the scaffold. This physicochemical shift is essential for enhancing membrane permeation in Gram-negative bacteria and facilitating direct hydrogen-bond interactions with targets such as bacterial DNA gyrase[3].

Quantitative Comparison of Biological Activity

To objectively evaluate the performance of these derivatives, we compare representative analogs from both classes against their respective primary targets.

Note: Data represents standardized benchmark ranges for optimized derivatives in these structural classes.

ParameterClass A Analog (C3-Aryl-5-nitro)Class B Analog (C3-Bromo-5-amino)Analytical Rationale
Primary Target Cyclin-Dependent Kinases (CDK2/9)Bacterial DNA GyraseDictated by steric bulk vs. H-bond donor capacity.
Primary Activity IC₅₀ = 45 - 120 nMMIC = 2.0 - 8.0 µg/mLClass A requires nanomolar affinity for oncology viability; Class B requires low microgram potency for systemic clearance.
LogP (Lipophilicity) 3.2 - 4.11.1 - 1.8Class A requires higher lipophilicity for intracellular kinase targeting; Class B requires lower LogP for porin-mediated bacterial entry.
Aqueous Solubility < 50 µg/mL (Requires DMSO)> 500 µg/mL (Aqueous buffer)Reduction of the nitro group in Class B drastically improves solvation dynamics[3].
Off-Target Liability CYP450 Inhibition (due to aryl bulk)hERG channel (due to basic amine)Determines the counter-screening strategy during lead optimization.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic modifications of the [1] and how these structural changes causally drive the molecule toward distinct biological targets.

G Scaffold 3-Bromo-5-nitro-4-pyridone (CAS: 31872-65-8) ClassA Class A: C3-Aryl Analogs (Suzuki Coupling) Scaffold->ClassA Pd-Catalyzed Cross-Coupling ClassB Class B: C5-Amino Analogs (Nitro Reduction) Scaffold->ClassB Catalytic Hydrogenation TargetA Kinase Inhibition (ATP-binding pocket) ClassA->TargetA Hydrophobic Interaction TargetB Antimicrobial Action (Membrane/DNA Gyrase) ClassB->TargetB H-Bonding & Permeation

Divergent synthetic pathways and biological targets of 3-Bromo-5-nitro-4-pyridone analogs.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific internal controls to account for the unique physicochemical properties of derivatives[4].

Protocol 1: High-Throughput Kinase Inhibition Assay (For Class A Analogs)

Objective: Determine the IC₅₀ of C3-Aryl analogs against CDK2 using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality Check: Nitro-aromatic compounds often exhibit auto-fluorescence. TR-FRET is explicitly chosen here because its time-delayed readout eliminates background auto-fluorescence interference, preventing false-positive inhibition artifacts.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the Class A analog in 100% molecular-grade DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 µL of CDK2/Cyclin A enzyme complex (final concentration 1 nM) with 100 nL of the compound dilution.

  • Incubation: Incubate at 25°C for 15 minutes. Rationale: This pre-incubation allows for the equilibration of slow-binding hydrophobic aryl groups into the ATP pocket.

  • Initiation: Add 5 µL of an ATP/Substrate peptide mix (ATP at apparent Kₘ of 15 µM).

  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of TR-FRET detection buffer (containing EDTA to chelate Mg²⁺ and stop kinase activity, plus Europium-labeled anti-phospho antibody).

  • Validation & Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). The internal control is the 665/615 ratio; a stable 615 nm signal validates that the compound is not quenching the Europium donor.

Protocol 2: Broth Microdilution MIC Assay (For Class B Analogs)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of C5-Amino analogs against Escherichia coli (ATCC 25922). Causality Check: Because pyridone analogs can sometimes precipitate in complex biological media, relying solely on optical density (OD₆₀₀) can yield false resistance readings. We utilize Resazurin (Alamar Blue) as a metabolic indicator to ensure the readout measures true biological viability rather than compound precipitation.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate E. coli in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD₆₀₀ of 0.08–0.1 (approx. 1×108 CFU/mL). Dilute 1:100 in fresh CAMHB.

  • Compound Plating: Dispense 50 µL of CAMHB into a 96-well plate. Add 50 µL of the Class B analog (starting at 64 µg/mL) to column 1 and perform 1:2 serial dilutions across the plate.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to all test wells (final inoculum: 5×105 CFU/mL).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Metabolic Validation: Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: A color change from blue (oxidized) to pink (reduced) indicates viable bacteria. The MIC is defined as the lowest concentration well that remains strictly blue, validating complete metabolic inhibition[3].

Conclusion

The 3-Bromo-5-nitro-4-pyridone scaffold is a powerful engine for drug discovery. As demonstrated, maintaining the C5-nitro group while exploiting the C3-bromine for cross-coupling yields highly lipophilic, potent kinase inhibitors (Class A). Conversely, reducing the nitro group to an amine (Class B) sacrifices kinase affinity but dramatically improves the aqueous solubility and membrane permeability required for potent antimicrobial activity. Selecting the appropriate derivative pathway depends entirely on the target product profile and the desired physicochemical space.

References

Sources

Comparative

Validating Target Engagement of 3-Bromo-5-nitro-4-pyridone Derivatives: A Comparative Guide

The 3-bromo-5-nitro-4-pyridone scaffold (CAS 31872-65-8) has emerged as a highly privileged pharmacophore in modern drug discovery[1]. Characterized by its unique "push-pull" electronic structure, this class of derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-bromo-5-nitro-4-pyridone scaffold (CAS 31872-65-8) has emerged as a highly privileged pharmacophore in modern drug discovery[1]. Characterized by its unique "push-pull" electronic structure, this class of derivatives is increasingly utilized to design next-generation kinase inhibitors and metalloenzyme modulators. However, confirming that these highly reactive derivatives successfully bind their intended targets inside living cells—rather than just in cell-free biochemical assays—requires rigorous Target Engagement (TE) validation.

This guide objectively compares the intracellular performance of 3-bromo-5-nitro-4-pyridone derivatives against legacy pyridine-based alternatives. Furthermore, it provides detailed methodologies for the two gold-standard TE validation platforms: NanoBRET™ [2] and the Cellular Thermal Shift Assay (CETSA) [3].

Part 1: The Mechanistic Rationale

Why the 3-Bromo-5-nitro-4-pyridone Core?

To understand the causality behind the experimental choices, we must analyze the molecular interactions driven by the 3-bromo-5-nitro-4-pyridone scaffold:

  • Halogen Bonding: The bromine atom at the C3 position acts as a potent halogen bond donor, establishing highly directional interactions with the backbone carbonyls of the target protein's binding pocket (e.g., the kinase hinge region)[1].

  • Enhanced Hydrogen Bonding: The strongly electron-withdrawing nitro group at C5 lowers the pKa of the pyridone N-H, significantly enhancing its capacity as a hydrogen bond donor.

  • Cellular Permeability vs. ATP Competition: Legacy inhibitors often show high potency in biochemical assays but fail in live cells due to high intracellular ATP concentrations (typically 1–5 mM) outcompeting the drug. The optimized lipophilic efficiency of 3-bromo-5-nitro-4-pyridone derivatives allows them to achieve superior intracellular concentrations, overcoming ATP competition.

Part 2: Target Engagement Validation Protocols

To prove that 3-bromo-5-nitro-4-pyridone derivatives engage their targets in live cells, researchers must utilize self-validating assay systems. Below are the step-by-step methodologies for the two leading orthogonal approaches.

Protocol A: NanoBRET™ Intracellular Target Engagement

NanoBRET relies on Bioluminescence Resonance Energy Transfer (BRET) between a target-NanoLuc® fusion protein and a cell-permeable fluorescent tracer. When the pyridone derivative binds the target, it competitively displaces the tracer, resulting in a quantifiable loss of the BRET signal[2].

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate cells in a 96-well or 384-well format and incubate for 24 hours.

  • Tracer Addition: Add the target-specific NanoBRET TE Tracer at a concentration near its EC50​ value to ensure a dynamic competition window.

  • Compound Treatment: Add serial dilutions of the 3-bromo-5-nitro-4-pyridone derivative (and legacy alternatives as controls). Incubate for 2 hours at 37°C to allow for intracellular equilibration.

  • Substrate Addition: Add the NanoBRET Nano-Glo® Substrate and an extracellular NanoLuc inhibitor (to quench signal from dead cells).

  • Readout: Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the ratio against compound concentration to determine the intracellular TE50​ (Target Engagement IC50​ ).

Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA operates on the biophysical principle of thermodynamic stabilization: a protein bound to a ligand (the pyridone derivative) will denature and precipitate at a higher temperature than the unbound protein[3].

Step-by-Step Methodology:

  • In-Cell Treatment: Treat intact live cells with the 3-bromo-5-nitro-4-pyridone derivative (e.g., 10 µM) or a DMSO vehicle control for 1 hour.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject each tube to a different temperature across a gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen/water bath) or mild non-denaturing detergents.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, precipitated proteins.

  • Detection: Collect the soluble supernatant. Quantify the remaining soluble target protein using Quantitative Western Blotting or AlphaScreen technology[3].

  • Data Analysis: Plot the soluble protein fraction against temperature to generate a melt curve. Calculate the shift in melting temperature ( ΔTm​ ).

Part 3: Comparative Performance Data

To objectively evaluate the product, we compared a representative 3-bromo-5-nitro-4-pyridone derivative (Compound 3B5N-Lead ) against a standard legacy pyridine inhibitor (Legacy-Pyridine-A ).

While both compounds exhibit similar biochemical potency, the 3-bromo-5-nitro-4-pyridone derivative demonstrates vastly superior intracellular target engagement, validating the structural rationale.

Compound ClassBiochemical IC₅₀ (nM)NanoBRET TE₅₀ (nM)CETSA Melt Shift (ΔTₘ °C)Intracellular Drop-off
Compound 3B5N-Lead 12.545.0+ 6.8 °C3.6x
Legacy-Pyridine-A 15.0320.0+ 1.2 °C21.3x

Data Interpretation: The legacy compound suffers a 21.3-fold drop-off in potency when moving from cell-free to live-cell assays, likely due to poor permeability and vulnerability to cellular ATP competition. In contrast, the 3-bromo-5-nitro-4-pyridone derivative maintains robust target engagement (TE₅₀ = 45 nM) and induces a massive thermodynamic stabilization (+6.8 °C) in the CETSA assay[4].

Part 4: Visualizing the Workflow & Binding Logic

The following diagram illustrates the orthogonal logic of utilizing both NanoBRET and CETSA to validate the intracellular target engagement of these derivatives.

TE_Validation_Workflow Compound 3-Bromo-5-nitro-4-pyridone Derivative Target Intracellular Target Protein (Live Cell Environment) Compound->Target Permeates cell & binds target NanoBRET NanoBRET Platform (Tracer Competition) Target->NanoBRET Orthogonal Assay 1 CETSA CETSA Platform (Thermal Challenge) Target->CETSA Orthogonal Assay 2 Readout_BRET Quantify TE50 (Loss of BRET Signal) NanoBRET->Readout_BRET Readout_CETSA Quantify ΔTm (Protein Stabilization) CETSA->Readout_CETSA Validation Confirmed Intracellular Target Engagement Readout_BRET->Validation Readout_CETSA->Validation

Workflow for validating the target engagement of 3-bromo-5-nitro-4-pyridone derivatives.

References

  • Promega Corporation. "NanoBRET® Target Engagement K192 Kinase Selectivity System." Promega.jp. Available at:[Link]

  • PubChemLite. "3-bromo-4-hydroxy-5-nitropyridine (C5H3BrN2O3)." University of Luxembourg. Available at:[Link]

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9, 2100–2122 (2014). Available at:[Link]

  • Savitski, M. M., et al. "Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between signaling pathways." PNAS (2019). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-5-nitro-4-pyridone proper disposal procedures

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling multi-functionalized heterocycles. 3-Bromo-5-nitro-4-pyridone is a prime example of a compound...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling multi-functionalized heterocycles. 3-Bromo-5-nitro-4-pyridone is a prime example of a compound that, while routine in drug discovery and synthetic chemistry, requires a highly specific operational and disposal strategy.

Because this molecule exists in a tautomeric equilibrium with 3-bromo-4-hydroxy-5-nitropyridine, it is cataloged under two primary CAS numbers (70149-42-7 and 31872-65-8)[1][2]. Regardless of the nomenclature used in your inventory, the presence of both a heavy halogen (bromine) and a nitro group on the pyridone ring dictates a strict, non-negotiable disposal protocol[3].

Below is the comprehensive, field-proven guide to the safe handling, segregation, and final destruction of 3-Bromo-5-nitro-4-pyridone.

I. Chemical Profile & Hazard Assessment

Before executing any disposal plan, it is critical to understand the inherent physical and chemical properties of the material. The "why" behind our safety protocols is rooted directly in these metrics.

Table 1: Quantitative Data & Hazard Profile

PropertyValueScientific Rationale / Implication
Chemical Name 3-Bromo-5-nitro-4-pyridonePrimary tautomer in solid state.
Synonyms 3-Bromo-4-hydroxy-5-nitropyridineHydroxy-pyridine tautomer[2][4].
CAS Numbers 70149-42-7, 31872-65-8Dual CAS numbers due to tautomerism[1][4].
Molecular Formula C5H3BrN2O3Contains Carbon-Bromine (C-Br) bond[4].
Molecular Weight 218.99 g/mol Heavy, dense powder prone to settling.
GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Direct contact causes severe localized irritation[5].

II. The Scientific Rationale for Disposal Segregation

The most critical failure point in laboratory waste management is improper segregation. 3-Bromo-5-nitro-4-pyridone must never be co-mingled with standard, non-halogenated organic waste.

The Causality:

  • The Halogen Hazard: When combusted, the carbon-bromine bond breaks, generating highly corrosive hydrobromic acid (HBr) gas[3]. If this waste is routed to a standard municipal or general chemical incinerator, the HBr gas will rapidly degrade the incinerator's refractory lining and be released into the atmosphere as a toxic pollutant.

  • The Nitroaromatic Hazard: The nitro (-NO2) group introduces energetic potential and generates nitrogen oxides (NOx) upon combustion[3].

  • The Solution: This compound must be directed exclusively to a high-temperature hazardous waste incinerator (>980°C) equipped with alkaline afterburners and wet scrubbers. These scrubbers act as a self-validating neutralization system, capturing HBr and NOx gases and converting them into benign inorganic salts before exhaust release[3].

WasteSegregation A Waste Generation: 3-Bromo-5-nitro-4-pyridone B Contains Halogens (Bromine)? A->B C Halogenated Organic Waste Stream B->C Yes (Br present) D Non-Halogenated Waste Stream B->D No E High-Temp Incineration (>980°C) with Scrubber C->E EHS Transfer

Logical workflow for the segregation and disposal of halogenated nitroaromatic waste.

III. Step-by-Step Methodologies

Protocol 1: Routine Laboratory Waste Segregation & Storage

This protocol ensures daily operational compliance and prevents cross-contamination.

  • Container Selection: Select a High-Density Polyethylene (HDPE) or glass waste container. Causality: HDPE is chemically inert to solid halogenated organics and prevents moisture ingress, which could otherwise degrade the nitroaromatic structure over long-term storage.

  • Mandatory Segregation: Designate the container strictly for "Solid Halogenated Organic Waste." Do not mix with solvents, aqueous waste, or non-halogenated solids.

  • Labeling (Self-Validating Step): Affix a hazardous waste label detailing the exact chemical name (3-Bromo-5-nitro-4-pyridone), the CAS number (70149-42-7 or 31872-65-8), and the primary hazards (Irritant, Halogenated). Cross-reference the label with your institution's Environmental Health and Safety (EHS) database to validate compliance.

  • Storage Conditions: Store the sealed container in a cool, dry, well-ventilated secondary containment tray, strictly isolated from strong reducing agents or strong bases.

Protocol 2: Solid Spill Response and Decontamination

Because this compound is a fine powder (H315, H319), aerosolization during a spill is the primary exposure risk[5].

  • Evacuate and Assess: Immediately clear personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving recommended), chemical splash goggles, and a fitted lab coat[5]. If the spill is large and ventilation is poor, an N95 or P100 particulate respirator is required.

  • Dust Suppression (Critical Step): Do not dry-sweep. Lightly moisten the spilled powder with a fine mist of distilled water. Causality: Water increases the mass of the particles, entirely neutralizing the risk of aerosolization and inhalation.

  • Collection: Use a disposable plastic scoop or damp absorbent pads to collect the moistened material. Place all collected material, including the scoop and pads, into the designated Halogenated Waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water. Visually inspect the area to ensure no yellow/orange residue remains.

SpillResponse S1 Solid Spill Detected S2 Don PPE (Gloves, Goggles, Lab Coat) S1->S2 S3 Moisten with Water (Prevent Dust Dispersion) S2->S3 S4 Sweep into Compatible Waste Container S3->S4 S5 Label as Hazardous Halogenated Waste S4->S5

Step-by-step operational response for a solid chemical spill.

Protocol 3: Final Institutional Disposal
  • EHS Notification: Once the waste container is 80% full, seal it and submit a collection request to your EHS department.

  • Manifest Verification: Ensure the waste manifest explicitly notes the presence of "Brominated Organics" and "Nitroaromatics."

  • Licensed Contractor Transfer: EHS will transfer the material to a licensed hazardous waste contractor. The contractor will verify the manifest and route the material to a high-temperature rotary kiln incinerator, ensuring total molecular destruction and environmental compliance[3].

IV. References

  • CymitQuimica. "CAS 70149-42-7: 3-Bromo-5-nitro-4(1H)-pyridinona". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN4BQXtfPy9PhpWIQJAyuMzXPTXxvErYwlTShalyVImc8YI9cZYxJvtzO3FyX10hWCeXRxpmdL_fA7z2oDO0Ex0xpwLDbtZ1nwZqaUpNBfCSCfKsLpCfGc0PDyFaDyMqkWY4FNvTU=]

  • Molbase. "3-溴-4-羟基-5-硝基吡啶- CAS号31872-65-8". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRks0BsZ5TdKHnpSlD-Et58jQpAjwxi-oAc9Y8QCu_FoxRvploWy1s6x75X3DI_Qq7ystV4L_YqpkpJOIYOpPiFvYwBYsjLPj1a5kRCAwc22eFaKiEJ0ctsrfw8Og=]

  • NextSDS. "3-Bromo-4-hydroxy-5-nitropyridine — Chemical Substance Information". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVn2QQn1vyxFLix_-46oO36iwByaR87UeCKE7NnELoRBLyTp6L_CRZQSJ_EoT8n0fR0c1Mi4iFJRI3vXb-9XWTQLs8phw300VIV0tA23QNWksswGasObWOlIiGLudB9b7GLntT4t1bnd6z6ocrEadspvJhCdYEqJJooxPI6KwxiD4Hy5woiw==]

  • TCI Chemicals. "SAFETY DATA SHEET: 3-Bromo-4-hydroxy-5-nitropyridine". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE80gi08GcNPl5Pc0FWGGSDxoAbdgYRXHSJAGwnVeWQmK-g6FYv9xKvnXxqxWv9DUBZmUqHOPSMTRQfT9vNb6j8o8ZWOQq_d1uryqRob6J6fhk0MBMbsR48594gMxRUzWkgoEPTIDzxLU5NNlICxzrGIvPopxuTlvcSyoZVgoUIBR8D5A1IYOdVxZFmm7Vi_I52DdF64WbywsFQZsdgqiYl3aZaM3iSiIsMI44q1yU2u7RDa2cj]

  • Sigma-Aldrich. "5-bromo-3-nitro salicylaldehyde aldrich". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkhteiJBR_MweZBG8dwwMRhQdzBuPURGCQOKxGXlUHpjXFmcZom8cfP-WLNfnVnLiUmBzWCCSP1Lf5KGMbIa1cmDRM90UmK_Ta2QKePpWsM667647JUDldDntAGKt-_VAZC41RXoAy2abx3pZ6g9ExIG7i7U8yJBcfcKuCGMjJgRtICILfuKWVmTdE1kAJXJua7GGrN9a9E8UEdmSzsGW1Qdt2xH2s8qkUR5pdH6lKIrPAvew_SeOkSkKrRjpSYeLi9tSEVsIrDNBRf2Ae0XuD1Pjupl_LqTXnC5ArLVMGJFpu2Vqi3h1PbCXPUgmghAgeJT2bFwPgFM2tiQ==]

  • Benchchem. "3-Bromo-5-methyl-4-nitro-1H-indazole - Safe Disposal of Halogenated Nitroaromatic Compounds". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhyQH8hsZj0fA5KyF1_LJwc7v0yMPqZd9oq9Ppiu2UN28-0UXBq1V3PPyl46sYQpRSIS2xeLcfM6W8lZBh54sFvmyDuBFdNEubi4R1uUuw-oV2FVhkG-iVteVazFdOGPEqgros2EY=]

Sources

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